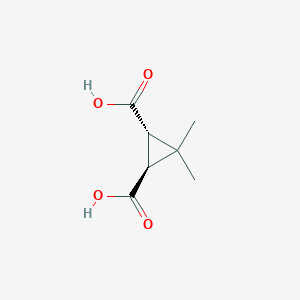
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium is a complex organic compound characterized by the presence of multiple ethoxy groups and an iodoacetoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium typically involves multiple steps. One common method includes the reaction of iodoacetic acid with ethylene glycol to form iodoacetoxyethanol. This intermediate is then reacted with additional ethylene glycol units to form the desired compound. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted derivatives, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of cellular processes and as a labeling agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets. The iodoacetoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ethoxy groups may facilitate the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-iodoethoxy)ethane: Similar in structure but lacks the trimethylethan-1-aminium group.
1-Ethoxy-2-(2-ethoxyethoxy)ethane: Contains ethoxy groups but does not have the iodoacetoxy moiety.
Imidazole Derivatives: Share some functional groups but differ significantly in overall structure.
Uniqueness
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium is unique due to its combination of iodoacetoxy and multiple ethoxy groups, which confer specific chemical reactivity and solubility properties. This makes it particularly useful in applications requiring precise molecular modifications and interactions.
Properties
Molecular Formula |
C11H23INO4+ |
|---|---|
Molecular Weight |
360.21 g/mol |
IUPAC Name |
2-[2-[2-(2-iodoacetyl)oxyethoxy]ethoxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C11H23INO4/c1-13(2,3)4-5-15-6-7-16-8-9-17-11(14)10-12/h4-10H2,1-3H3/q+1 |
InChI Key |
XDKACVOJCYGCOG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOCCOCCOC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)

![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)



![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)

